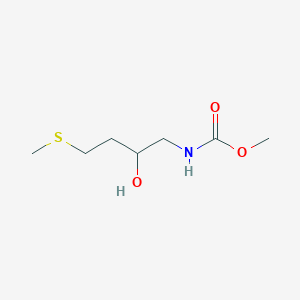

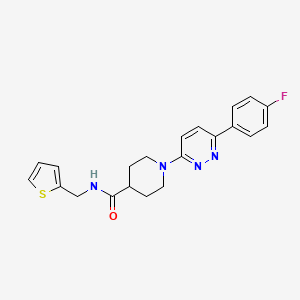

![molecular formula C19H16N4O5 B2406852 N'-[(E)-(7-乙氧基-2-氧代-1,2-二氢喹啉-3-基)亚甲基]-4-硝基苯甲酰肼 CAS No. 1321918-19-7](/img/structure/B2406852.png)

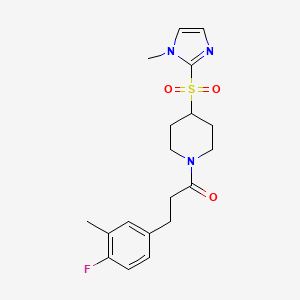

N'-[(E)-(7-乙氧基-2-氧代-1,2-二氢喹啉-3-基)亚甲基]-4-硝基苯甲酰肼

货号 B2406852

CAS 编号:

1321918-19-7

分子量: 380.36

InChI 键: MRNQIJGGYLQNPL-RGVLZGJSSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide” is a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen . Schiff bases are often used in organic synthesis and coordination chemistry .

Synthesis Analysis

Schiff bases are typically synthesized through a process known as condensation, which involves the reaction of an amine with a carbonyl compound . The specific synthesis process for this compound would likely involve the reaction of 7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene with 4-nitrobenzohydrazide .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a variety of experimental techniques .科学研究应用

-

Crystallography and Inorganic Chemistry

- Application : Schiff base hydrazones, similar to the compound you mentioned, play an important role in inorganic chemistry as they easily form stable complexes with most transition metal ions .

- Method : These compounds are synthesized by heating the appropriate substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, ethanol–glacial acetic acid .

- Results : The development of the field of bioinorganic chemistry has increased the interest in Schiff base complexes, since it has been recognized that many of these complexes may serve as models for biologically important species .

-

Pharmacology

-

Crystallography

- Application : Schiff base hydrazones derived from biphenyl-4-carbohydrazide have been used in the study of crystal structures .

- Method : The crystal structures of these compounds are determined by means of X-ray diffraction .

- Results : The crystal structures of two novel Schiff base hydrazones have been determined. These compounds are the first structurally characterized biphenyl derivatives of phenylmethylidene-carbohydrazide .

-

Nanotechnology

- Application : Peptides/amino acids, which are biodegradable and biocompatible, have been used as suitable biomaterials for many bioengineering and medical applications .

- Method : Novel tryptone-self-assembled and Zn (II)-coordinated nanoparticles (TZFNPs) were synthesized, which shifted the intrinsic fluorescence emission peak from ultraviolet (270 nm) of tryptone to the visible wavelength (470 nm) .

- Results : The fluorescence signals of these TZFNPs were further enhanced directly and in the cellular environment as well .

-

Optoelectronics

- Application : Organic single crystals of certain Schiff base compounds have been used as efficient NLO materials for frequency conversion, optical limiting, and optoelectronic applications .

- Method : These crystals are grown using conventional methods .

- Results : The crystal growth, spectral, optical, and thermal studies on these compounds have been conducted .

安全和危害

未来方向

属性

IUPAC Name |

N-[(E)-(7-ethoxy-2-oxo-1H-quinolin-3-yl)methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c1-2-28-16-8-5-13-9-14(18(24)21-17(13)10-16)11-20-22-19(25)12-3-6-15(7-4-12)23(26)27/h3-11H,2H2,1H3,(H,21,24)(H,22,25)/b20-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNQIJGGYLQNPL-RGVLZGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

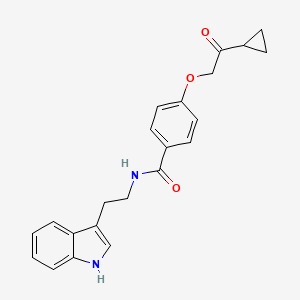

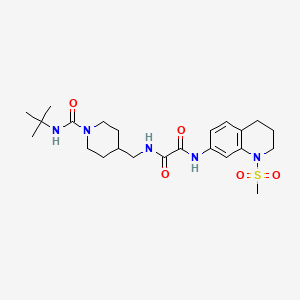

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)

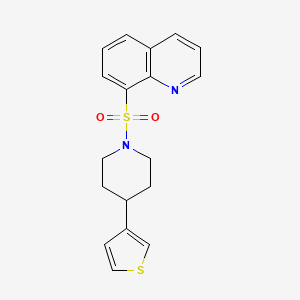

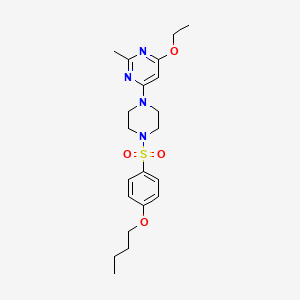

![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)

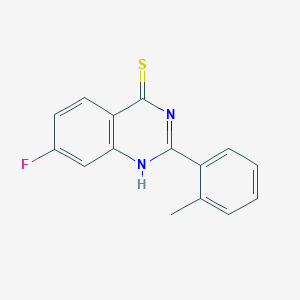

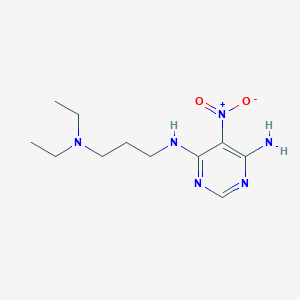

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)

methanone](/img/structure/B2406788.png)